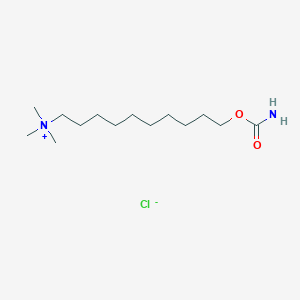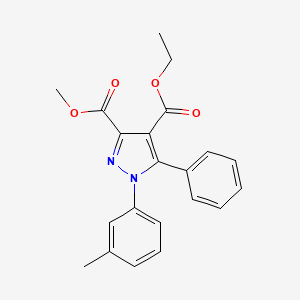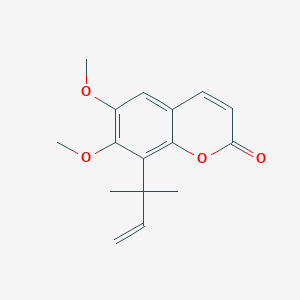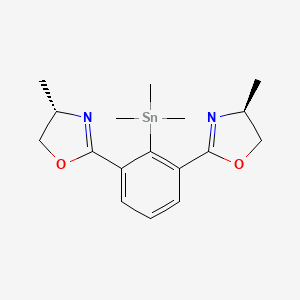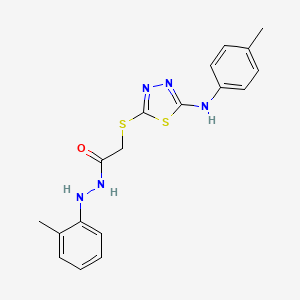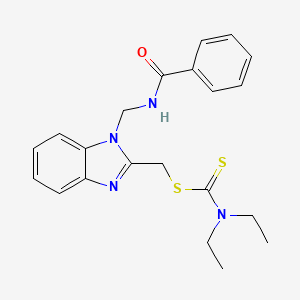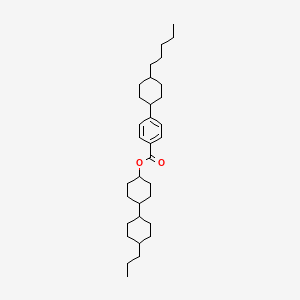
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of bicyclohexyl derivatives, followed by the introduction of benzoate groups through esterification reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a model system to study the interactions between different molecular components. Its structural properties make it an ideal candidate for investigating the mechanisms of molecular recognition and binding.
Medicine: In medicine, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mécanisme D'action
The mechanism of action of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- trans,trans-4’‘-(4’'-Propyl-bicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl
Uniqueness: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is unique due to its specific combination of bicyclohexyl and benzoate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential as a versatile compound.
Propriétés
Numéro CAS |
947536-74-5 |
|---|---|
Formule moléculaire |
C33H52O2 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C33H52O2/c1-3-5-6-8-26-11-15-27(16-12-26)29-17-19-31(20-18-29)33(34)35-32-23-21-30(22-24-32)28-13-9-25(7-4-2)10-14-28/h17-20,25-28,30,32H,3-16,21-24H2,1-2H3 |
Clé InChI |
ILENYPWJXPDJDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)C4CCC(CC4)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


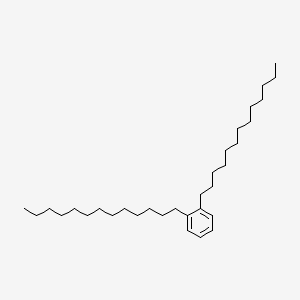
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
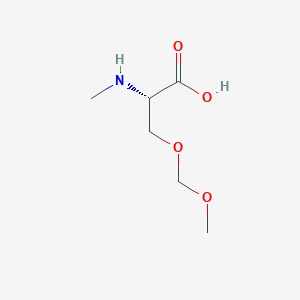
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

